2-(2-Bromoethyl)-1,4-dimethoxybenzene
Description
2-(2-Bromoethyl)-1,4-dimethoxybenzene (CAS No. 25245-34-5) is a brominated aromatic compound with the molecular formula C₈H₉BrO₂ and a molecular weight of 217.06 g/mol . Structurally, it features a benzene ring substituted with two methoxy (-OCH₃) groups at the 1,4-positions and a 2-bromoethyl (-CH₂CH₂Br) side chain at the 2-position. This compound is primarily utilized in organic synthesis as an intermediate for constructing hydroquinone derivatives, such as those with heptadecatrienyl side chains via bromoalkylation and Wittig reactions .
Safety data indicate that exposure requires immediate medical consultation, particularly for inhalation or ingestion, with first-aid measures emphasizing removal to fresh air and artificial respiration if necessary . The compound is listed as discontinued by CymitQuimica, though its synthetic utility remains significant in academic and industrial research .
Properties
IUPAC Name |
2-(2-bromoethyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMALKMWOCZAJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568632 | |
| Record name | 2-(2-Bromoethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99187-42-5 | |
| Record name | 2-(2-Bromoethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,4-dimethoxybenzene typically involves the bromination of 1,4-dimethoxybenzene followed by an alkylation reaction. One common method is as follows:
Bromination: 1,4-dimethoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the para position relative to the methoxy groups.
Alkylation: The resulting bromo compound is then reacted with ethylene oxide under basic conditions to introduce the bromoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-1,4-dimethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Quinones.
Reduction: Ethyl-substituted benzene derivatives.
Scientific Research Applications
Applications Overview
| Field | Application | Methodology | Results |
|---|---|---|---|
| Organic Synthesis | Building block for various organic compounds | Bromination of 1,4-dimethoxybenzene | Used to synthesize bromopyrene derivatives and other functionalized compounds |
| Polymer Research | Synthesis of poly(styrene-b-methyl methacrylate) block copolymers via RAFT polymerization | Utilization of 4-bromomethyl benzoyl chloride and t-butyl hydroperoxide | Characterized by FT-IR, NMR, GPC; copolymers formed efficiently |
| Medicinal Chemistry | Potential drug candidate for cancer treatment | Investigated for biological activity | Limited specific data; similar structures show antioxidant properties |
| Material Science | Synthesis of boronic acid-functionalized benzyl viologen for glucose sensing | Reaction with boronic acid derivatives | Developed as a chemosensor for glucose detection |
| Photochemical Reactions | Continuous photochemical benzylic brominations | Optimization of NaBrO/HBr bromine generator in continuous flow mode | Achieved high throughput with complete conversion in short residence times |
Organic Synthesis
In the synthesis of bromopyrene derivatives, 2-(2-bromoethyl)-1,4-dimethoxybenzene serves as a precursor. The methodology involves dissolving specific pyrene derivatives in a solvent mixture (MeOH/THF) and reacting them with the compound to yield desired products. This application highlights the compound's utility in generating complex aromatic systems.
Polymer Research
A study focused on the synthesis of poly(styrene-b-methyl methacrylate) block copolymers utilized this compound as a chain transfer agent in RAFT polymerization. The resulting copolymers exhibited favorable thermal and mechanical properties, making them suitable for various applications in coatings and adhesives.
Medicinal Chemistry
Research has explored the potential of this compound as a drug candidate. Although specific biological activity data is limited, compounds with similar methoxy-substituted structures have shown promising antioxidant and anti-inflammatory activities. This suggests that further investigation into the pharmacological properties of this compound could yield valuable insights.
Material Science
The development of boronic acid-functionalized benzyl viologen from this compound demonstrates its application in sensor technology. The synthesized compound acts as a chemosensor for glucose detection in aqueous environments, showcasing its relevance in biomedical applications.
Photochemical Reactions
The use of continuous photochemical methods for benzylic brominations involving this compound has been optimized to enhance efficiency and output. The innovative approach allows for rapid reaction times while maintaining high conversion rates, indicating potential industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-1,4-dimethoxybenzene largely depends on the specific application. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, it may interact with enzymes or receptors, altering their activity through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-Bromoethyl)-1,4-dimethoxybenzene with structurally related compounds, emphasizing differences in substituents, reactivity, and applications:
Structural and Reactivity Differences
Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxy (-OCH₃) groups in this compound are electron-donating, directing electrophilic substitution to the para and ortho positions. This contrasts with the electron-withdrawing chlorine (-Cl) groups in 2-(2-Bromoethyl)-1,4-dichlorobenzene, which reduce ring electron density and alter reaction pathways .
- The bromoethyl side chain in both compounds facilitates nucleophilic substitution (e.g., alkylation), but the dichloro derivative may exhibit faster reactivity due to Cl’s weaker leaving-group ability compared to -OCH₃ .
- Synthetic Utility: The dimethoxy derivative is pivotal in synthesizing hydroquinone-based natural products, such as clavilactone A precursors, via metathesis and deprotection steps . Dichloro analogs are preferred in halogenation reactions for agrochemicals or polymers, leveraging Cl’s stability under harsh conditions .
Research Findings
Yield and Reaction Conditions :
- This compound derivatives achieve moderate yields (62–71%) in phthalimido-ethyl pyrimidine syntheses, influenced by potassium carbonate in DMF .
- Dichloro analogs require stringent anhydrous conditions due to Cl’s susceptibility to hydrolysis .
Environmental and Safety Profiles :
Biological Activity
2-(2-Bromoethyl)-1,4-dimethoxybenzene is a chemical compound with the potential for various biological activities. This article explores its synthesis, mechanism of action, and biological effects based on available research findings.
- Molecular Formula : C10H11BrO2
- CAS Number : 99187-42-5
- Molecular Weight : 243.10 g/mol
Synthesis
The synthesis of this compound typically involves the bromination of 1,4-dimethoxybenzene followed by an alkylation reaction. The general synthetic route includes:
- Bromination : 1,4-dimethoxybenzene is treated with bromine to introduce the bromoethyl group.
- Alkylation : The resulting bromo compound is then reacted with an appropriate alkylating agent to form this compound.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- It may act as an electrophile, undergoing nucleophilic substitution reactions with cellular components.
- The methoxy groups enhance its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of methoxy-substituted phenols show significant activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Anticancer Properties
Several studies have investigated the anticancer properties of similar compounds. For instance, compounds with bromo and methoxy substituents have shown efficacy in inhibiting tumor cell proliferation in vitro. These effects are often mediated through apoptosis induction and cell cycle arrest .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of bromoalkylated phenolic compounds for their cytotoxic effects against human cancer cell lines. The results indicated that compounds with a bromoethyl moiety exhibited enhanced cytotoxicity compared to their non-brominated counterparts. The mechanism was linked to increased reactive oxygen species (ROS) generation leading to apoptosis .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of various substituted phenols was assessed against Gram-positive and Gram-negative bacteria. The findings revealed that the presence of bromine and methoxy groups significantly improved the antibacterial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
